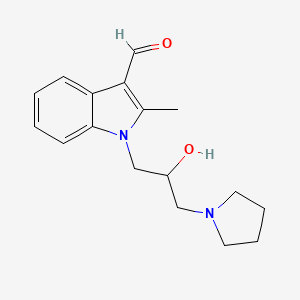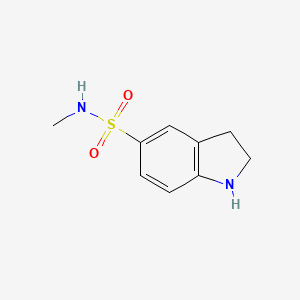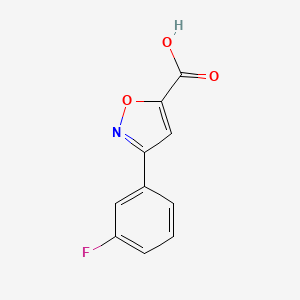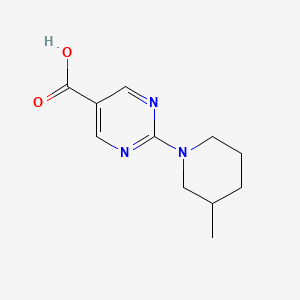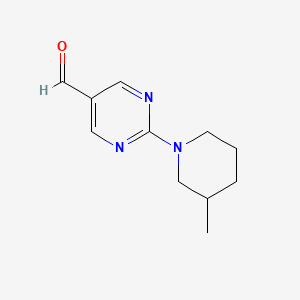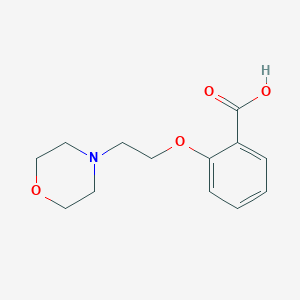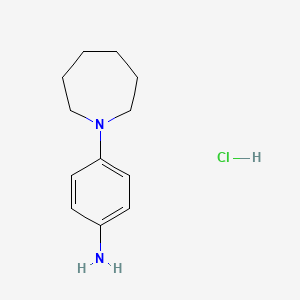
4-(Azepan-1-yl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azepan-1-yl)aniline hydrochloride is a chemical compound that is part of a broader class of organic compounds known as azepines. Azepines are seven-membered heterocyclic compounds containing a nitrogen atom. The specific structure of 4-(Azepan-1-yl)aniline hydrochloride suggests that it is a hydrochloride salt where the azepane ring is attached to an aniline moiety at the 4-position.
Synthesis Analysis
The synthesis of related azepine derivatives can be complex and may require specific catalysts or conditions. For instance, the synthesis of tetrahydrobenz[b]azepin-4-ones from tertiary N-(but-3-ynyl)anilines has been shown to be efficient in a one-pot process that may or may not require gold catalysts . The aniline nitrogen is crucial in this process as it facilitates the transfer of an oxygen atom from m-CPBA to a tethered C-C triple bond, which is otherwise inert under mild conditions . Although this does not directly describe the synthesis of 4-(Azepan-1-yl)aniline hydrochloride, it provides insight into the potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of azepine derivatives is characterized by the presence of a seven-membered ring containing nitrogen. The spectral data, such as FT-IR and 1H-NMR, are essential for characterizing the structure of these compounds . While the provided data does not directly analyze 4-(Azepan-1-yl)aniline hydrochloride, it suggests that similar analytical techniques could be used to determine its molecular structure.
Chemical Reactions Analysis
Azepine derivatives can undergo various chemical reactions, including cycloaddition reactions. For example, new derivatives of 1,3-oxazepine have been synthesized through a (2+5) cycloaddition reaction of azomethines with different carboxylic acid anhydrides . This indicates that 4-(Azepan-1-yl)aniline hydrochloride could potentially participate in similar cycloaddition reactions, leading to the formation of new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of azepine derivatives can be inferred from their structure and the reactions they undergo. The presence of the azepine ring and the aniline group in 4-(Azepan-1-yl)aniline hydrochloride would influence its solubility, acidity, basicity, and reactivity. However, the specific properties of this compound would need to be determined experimentally, as the provided papers do not offer direct data on 4-(Azepan-1-yl)aniline hydrochloride .
Wissenschaftliche Forschungsanwendungen
Gold-Catalyzed Synthesis
An efficient one-pot synthesis of tetrahydrobenz[b]azepin-4-ones from tertiary N-(but-3-ynyl)anilines was achieved through a process that requires either gold catalysts or no catalyst at all, depending on the aniline substrates. This method demonstrates the unique role of the aniline nitrogen in transferring "O" from m-CPBA to a tethered C-C triple bond, showcasing the compound's utility in catalyzed synthesis processes (Cui et al., 2009).
Novel Rearrangements in Cyclization Reactions
A gold-catalyzed cyclization of aniline-tethered furan-ynones led to polycycles featuring a spiro-cyclohexadienone-hydrofuran framework. This reaction highlights the potential of utilizing aniline derivatives in creating complex cyclic structures with high efficiency. The study also noted unexpected skeleton rearrangements during photorearrangements and iron-promoted novel rearrangement processes (Chen et al., 2021).
Schiff Base Formation and Characterization
Research on the synthesis of Schiff bases from aniline and aromatic heterocyclic aldehydes demonstrates the compound's role in forming bases that are critical intermediates in organic synthesis. These Schiff bases have been characterized using various analytical methods, underscoring the versatility of aniline derivatives in synthesizing complex organic molecules (Jirjees, 2022).
Antimicrobial Activity of Novel Derivatives
The synthesis of novel quinazolinone derivatives from aniline derivatives has been explored, with these compounds subjected to antimicrobial activity evaluation. This research highlights the potential pharmaceutical applications of aniline derivatives in creating compounds with significant biological activities (Habib et al., 2013).
Functionalization of Conductive Surfaces
Aniline derivatives have been used to develop electropolymers for the functionalization of conductive surfaces. This application is significant in material science, particularly in the development of sensors and other electronic devices, illustrating the material science applications of aniline derivatives (Coates et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(azepan-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;/h5-8H,1-4,9-10,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRAHLUZNPXHKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)aniline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


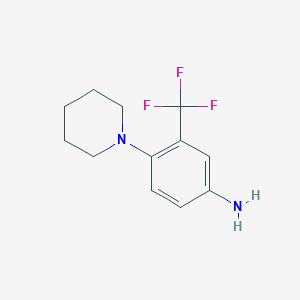
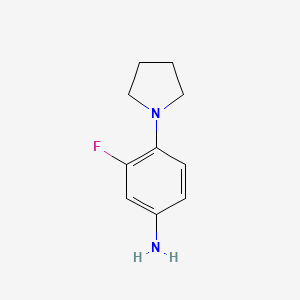
![5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1310284.png)
![6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B1310288.png)
![[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310292.png)
![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)
